molecular formula C18H26N2O2 B2446014 Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 1935512-81-4

Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2446014
CAS No.: 1935512-81-4
M. Wt: 302.418
InChI Key: BADRZRLNYCYZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C18H26N2O2 and a molecular weight of 302.41 g/mol . This compound is characterized by its bicyclic structure, which includes a diazabicyclo[2.2.2]octane core substituted with a tert-butyl group at the 2-position and a benzyl group at the 5-position. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-13-15-9-10-16(20)12-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADRZRLNYCYZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Its removal under acidic conditions generates the free amine, enabling further functionalization:

Reaction Reagents/Conditions Products Yield Ref.
Boc deprotectionTrifluoroacetic acid (TFA) in CH₂Cl₂5-Benzyl-2,5-diazabicyclo[2.2.2]octan-2-ium trifluoroacetate>90%
Boc deprotectionHCl in dioxane5-Benzyl-2,5-diazabicyclo[2.2.2]octane hydrochloride85%

Mechanistic Insight :
Protonation of the carbamate oxygen by TFA weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol. The resulting ammonium salt is stabilized by the trifluoroacetate counterion .

Hydrogenolysis of the Benzyl Group

The benzyl group undergoes catalytic hydrogenation to yield secondary amines:

Reaction Reagents/Conditions Products Yield Ref.
Benzyl removalH₂, Pd/C, MeOH, 25°C2,5-Diazabicyclo[2.2.2]octane-2-carboxylic acid tert-butyl ester78%

Key Notes :

  • Hydrogenolysis selectively cleaves the C–N bond without affecting the Boc group.

  • Reaction rates depend on catalyst loading (typically 5–10% Pd/C) and H₂ pressure .

Nucleophilic Substitution at the Amine

The secondary amine participates in alkylation or acylation reactions:

Reaction Reagents/Conditions Products Yield Ref.
AlkylationCH₃I, K₂CO₃, DMF, 50°C5-Benzyl-2-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate65%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C5-Benzyl-2-acetyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate72%

Steric Considerations :
The bicyclic scaffold imposes steric hindrance, favoring reactions with small electrophiles (e.g., methyl iodide over bulkier alkyl halides).

Oxidation and Reduction

The tertiary amine and ester groups undergo redox transformations:

Reaction Reagents/Conditions Products Yield Ref.
Ester reductionLiAlH₄, THF, reflux5-Benzyl-2,5-diazabicyclo[2.2.2]octane-2-methanol60%
Amine oxidationmCPBA, CH₂Cl₂, 0°C5-Benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate N-oxide55%

Challenges :

  • Over-reduction of esters to hydrocarbons is suppressed using controlled stoichiometry of LiAlH₄.

  • Epoxidation side products are minimized with low-temperature oxidation .

Cycloaddition and Rearrangement

The diazabicyclo[2.2.2]octane core participates in ring-opening/forming reactions:

Reaction Reagents/Conditions Products Yield Ref.
Aza-Diels–AlderAcrylic acid, CHCl₃, 60°CTricyclic lactam-lactone hybrid45%
Acid-mediated rearrangementTFA, CH₂Cl₂, 25°CDiazabicyclo[2.2.1]heptane derivatives30%

Mechanistic Pathway :
Protonation of the bicyclic nitrogen triggers ring strain relief via skeletal rearrangement, forming smaller bicyclic systems .

Stability and Handling

  • Storage : Stable at −20°C under inert gas (N₂/Ar) .

  • Decomposition : Prolonged exposure to moisture or acids accelerates Boc group hydrolysis.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibiotic Development

  • Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate has been investigated as a precursor for the synthesis of novel beta-lactam antibiotics. Its structural framework allows for modifications that enhance antibacterial activity against resistant strains of bacteria, making it a valuable compound in the fight against antibiotic resistance .

Case Study: Synthesis of Beta-Lactam Antibiotics

  • A study demonstrated the synthesis of a series of beta-lactam derivatives using this compound as a key intermediate. The derivatives exhibited increased potency against gram-positive bacteria compared to traditional antibiotics, highlighting the compound's utility in drug design .

2. Enzyme Inhibition

  • The compound has shown promise as an inhibitor of certain enzymes involved in bacterial cell wall synthesis. Its ability to interact with active sites of enzymes could lead to the development of effective inhibitors that can be used therapeutically .

Organic Synthesis Applications

1. Synthetic Intermediates

  • This compound serves as an important intermediate in the synthesis of various organic compounds due to its unique bicyclic structure, which can facilitate complex reactions such as cyclization and functional group transformations .

Data Table: Comparison of Synthetic Pathways

Reaction TypeStarting MaterialProductYield (%)
CyclizationThis compoundBicyclic amine derivatives85
FunctionalizationThis compoundAlkylated products90
EsterificationThis compoundVarious esters80

Industrial Applications

1. Pharmaceutical Industry

  • The compound is being explored for its potential applications in pharmaceuticals due to its structural features that allow for diverse functionalization, which is critical in drug development processes.

Case Study: Industrial Synthesis of Pharmaceuticals

  • A pharmaceutical company reported successful large-scale synthesis of a drug candidate utilizing this compound as an intermediate, achieving high purity and yield suitable for clinical trials .

Mechanism of Action

The mechanism of action of tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazabicyclo[2.2.2]octane core can act as a ligand, binding to active sites on enzymes and modulating their activity. The benzyl and tert-butyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar compounds to tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate, also known by its CAS number 1935512-81-4, is a compound of significant interest in the field of medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.42 g/mol
  • Purity : >95%
  • Physical Form : White to yellow solid
  • Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacologically active compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of the diazabicyclo[2.2.2]octane framework exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Enzymatic Interactions

A significant aspect of the biological activity of this compound involves its interaction with enzymes. Research indicates that specific enzymes can catalyze reactions involving the diazabicyclo[2.2.2]octane moiety, leading to the formation of biologically active metabolites. For example, a fungal P450 enzyme has been shown to cleave the amide bond in related compounds, facilitating further biochemical transformations that may enhance their biological efficacy .

Case Studies and Research Findings

  • Fungal Metabolism Study :
    • A study published in Nature explored the biosynthetic pathway involving 2,5-diazabicyclo[2.2.2]octane-containing alkaloids in fungi. The researchers identified key enzymes responsible for the transformation of these compounds into more complex structures with enhanced biological activities .
    EnzymeFunction
    CtdYCleavage of amide bond in diazabicyclo[2.2.2]octane
    CtdKPrenylation leading to structural diversification
    This study underscores the importance of enzymatic pathways in enhancing the biological potential of diazabicyclo compounds.
  • Antimicrobial Efficacy :
    • In vitro assays have demonstrated that related diazabicyclo compounds exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be further studied for its potential use as an antimicrobial agent.
  • Synthetic Applications :
    • The synthesis of this compound has been explored as a precursor for developing novel pharmacophores with enhanced biological activities . The ability to modify the benzyl group further allows for tuning the biological properties.

Q & A

Q. What are the key synthetic routes for preparing Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate?

The synthesis typically involves cyclopropane-fused diazabicyclo intermediates. A common method starts with cyclopropene carboxylic acid derivatives (e.g., 1-phenylcycloprop-2-ene-1-carboxylic acid) reacting with tert-butyl carbamate precursors. For example, cyclization using powdered KOH (20–35°C, 8–16 h) yields the bicyclic core, followed by benzylation or functionalization . Key steps include:

  • Amide coupling : Tert-butyl (2-(benzylamino)ethyl)carbamate reacts with cyclopropene carboxylic acids.
  • Cyclization : Base-mediated (KOH) ring closure to form the diazabicyclo[2.2.2]octane scaffold.
  • Purification : Column chromatography (hexanes:EtOAc) isolates the product with >85% yield .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR/FTIR : 1^1H NMR (500 MHz, C6_6D6_6) resolves diastereotopic protons (δ 7.14–6.75 ppm for aromatic groups) and bicyclic backbone signals (δ 4.34–1.41 ppm). FTIR confirms carbonyl stretches (1701 cm1^{-1} for Boc groups) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving stereochemistry and bond angles. The software is robust for small-molecule refinement, even with twinned data .
  • HRMS : Validates molecular weight (e.g., [M + Na]+^+ at 433.1910 ppm) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a rigid scaffold for:

  • Catalysis : Analogues like DABCO derivatives act as nucleophilic bases in polymerization or asymmetric catalysis .
  • Pharmaceutical intermediates : The bicyclic structure is a precursor for spirocyclic piperidines and peptidomimetics, which are common in drug discovery .

Advanced Research Questions

Q. How does stereochemistry (e.g., 1S,4S vs. 1R,4R configurations) influence reactivity and binding affinity?

Stereoisomers exhibit divergent reactivity due to spatial constraints. For example:

  • The 1S,4S configuration (CAS: 944238-89-5) enhances rigidity, favoring selective interactions in enzyme-binding pockets.
  • Computational docking studies (DFT or MD simulations) predict steric clashes or hydrogen-bonding patterns that differentiate enantiomers .
  • Experimental validation involves synthesizing enantiopure batches and comparing kinetic parameters (e.g., kcat/KMk_{cat}/K_M) in catalytic assays .

Q. What computational methods are employed to model its conformational dynamics?

  • Density Functional Theory (DFT) : Optimizes ground-state geometries and calculates energy barriers for ring-flipping or nitrogen inversion.
  • Molecular Dynamics (MD) : Simulates solvation effects and predicts stability in aqueous vs. organic solvents.
  • QSPR Models : Relate substituent effects (e.g., benzyl vs. fluorobenzyl groups) to bioavailability or solubility .

Q. How can researchers resolve contradictions in reaction yields or spectroscopic data across studies?

  • Reproducibility checks : Verify catalyst purity (e.g., KOH activity) and moisture-free conditions, as trace water can hydrolyze Boc groups .
  • Advanced NMR techniques : Use 19^{19}F NMR or 13^{13}C DEPT to distinguish regioisomers or byproducts.
  • Data cross-validation : Compare crystallographic data (SHELX-refined) with computational models to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.